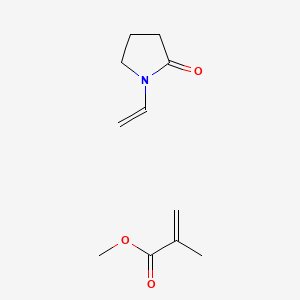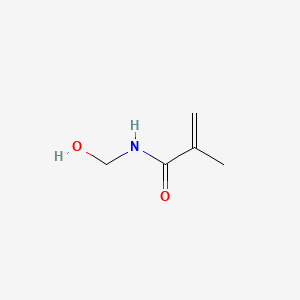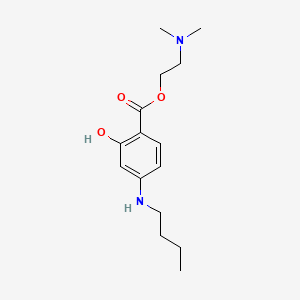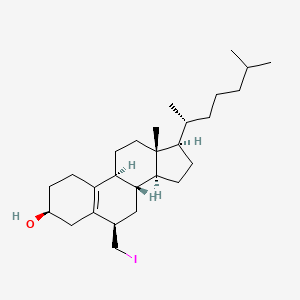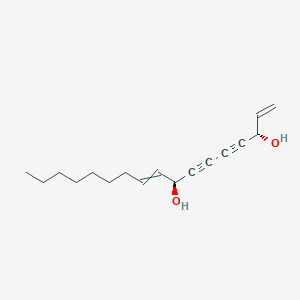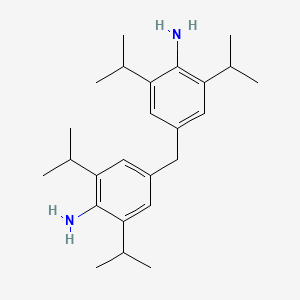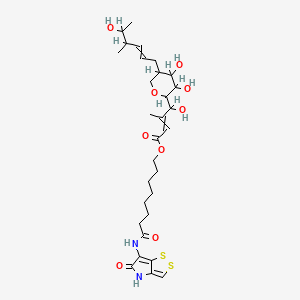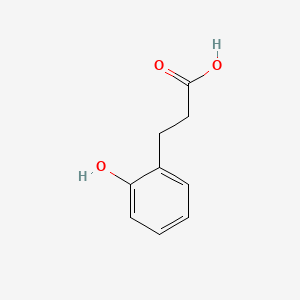
3-(2-Hydroxyphenyl)propanoic acid
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It has been studied for its antiulcerogenic effect in the prevention of serotonin-induced ulcerogenesis in rats . This suggests that it may interact with serotonin receptors or other related targets in the gastrointestinal tract.
Mode of Action
Its antiulcerogenic effect suggests that it may interact with its targets to prevent the formation of ulcers, possibly by modulating the activity of serotonin or other related biochemicals .
Biochemical Pathways
3-(2-Hydroxyphenyl)propanoic acid has been reported to be a major microbial metabolite of both (+)-catechin and (-)-epicatechin by human faecal microbiota . This suggests that it may be involved in the metabolism of these compounds, which are types of flavonoids found in many plants. Flavonoids are known to have various biological effects, including antioxidant, anti-inflammatory, and anticancer activities.
Result of Action
The primary known result of the action of this compound is its antiulcerogenic effect, as demonstrated in studies on rats . This suggests that it may help to protect the gastrointestinal tract from damage and promote healing.
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For example, the composition of the gut microbiota, which can vary depending on diet and other factors, may affect the production of this compound. Additionally, factors such as pH and the presence of other biochemicals in the gut can influence its activity .
Analyse Biochimique
Biochemical Properties
3-(2-Hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of catechin stereoisomers. It serves as a growth substrate for various strains of Escherichia coli and is involved in the microbial metabolism of catechins . This compound interacts with several enzymes and proteins, including those involved in the degradation of xenobiotic compounds. For instance, it is metabolized by human, bacterial, and fungal enzymes, highlighting its role as a xenobiotic metabolite .
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits cytotoxic effects on liver cells, including THLE-2 and HEP-G2 cells, in a dose-dependent manner . This compound also affects cellular lipid metabolism by reducing lipid accumulation and inhibiting foam cell formation. It promotes cholesterol efflux in macrophages by up-regulating the expression of ATP-binding cassette transporters .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a Bronsted acid, capable of donating a proton to acceptor molecules . This compound also participates in enzyme-catalyzed reactions, where it can be either a substrate or a product. Its role as a microbial metabolite of catechins suggests that it may influence the activity of enzymes involved in catechin metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but its degradation can occur under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of microbial metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as promoting cholesterol efflux and reducing lipid accumulation. At higher doses, it can cause cytotoxic effects and may lead to adverse outcomes . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a significant metabolite in the microbial metabolism of catechins and is processed by various enzymes in bacteria, fungi, and humans . This compound can influence metabolic flux and alter the levels of other metabolites, particularly those involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, influencing its localization and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function within the cell.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'acide mélilotique peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la biotransformation de la coumarine par réduction microbienne. Dans ce processus, la coumarine est convertie en acide mélilotique par l'action microbienne, souvent en utilisant des souches spécifiques de levure ou de champignons . Une autre méthode implique la réduction chimique de l'acide o-coumarique en acide mélilotique en utilisant des agents réducteurs tels que le borohydrure de sodium .
Méthodes de production industrielle
La production industrielle d'acide mélilotique implique généralement la méthode de réduction microbienne en raison de son efficacité et de sa rentabilité. Le processus implique la culture de souches microbiennes spécifiques dans un environnement contrôlé, suivie de l'extraction et de la purification de l'acide mélilotique à partir du bouillon de fermentation .
Analyse Des Réactions Chimiques
Types de réactions
L'acide mélilotique subit diverses réactions chimiques, notamment :
Oxydation : L'acide mélilotique peut être oxydé pour former de la dihydrocoumarine en présence d'agents oxydants.
Réduction : La réduction de l'acide mélilotique peut produire différents produits en fonction de l'agent réducteur utilisé.
Substitution : L'acide mélilotique peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Substitution : Divers réactifs peuvent être utilisés pour les réactions de substitution, y compris les agents halogénants et les nucléophiles.
Principaux produits formés
Oxydation : Dihydrocoumarine.
Réduction : Selon l'agent réducteur, les produits peuvent inclure différents dérivés hydroxylés.
Substitution : Acides phénylpropanoïques substitués.
Applications de la recherche scientifique
L'acide mélilotique a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de l'acide mélilotique implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour inhiber l'activité de certaines enzymes impliquées dans les processus inflammatoires, réduisant ainsi l'inflammation . De plus, l'acide mélilotique présente une activité antioxydante en piégeant les radicaux libres et en protégeant les cellules des dommages oxydatifs .
Applications De Recherche Scientifique
Melilotic acid has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Composés similaires
Acide o-coumarique : Un autre précurseur qui peut être réduit pour former de l'acide mélilotique.
Dihydrocoumarine : Un produit de l'oxydation de l'acide mélilotique, utilisé dans l'industrie des arômes.
Unicité
L'acide mélilotique est unique en raison de son double rôle de précurseur et de produit dans diverses réactions chimiques. Sa capacité à subir plusieurs types de réactions, notamment l'oxydation, la réduction et la substitution, en fait un composé polyvalent en chimie synthétique. De plus, sa présence naturelle et ses propriétés thérapeutiques potentielles renforcent encore son importance dans la recherche scientifique .
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBDUOMQLFKVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075421 | |
| Record name | Benzenepropanoic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
495-78-3 | |
| Record name | Melilotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melilotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBENZENEPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN1RK42MAD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 - 83 °C | |
| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 3-(2-Hydroxyphenyl)propanoic acid make it a versatile ligand in coordination chemistry?
A: this compound possesses two key functional groups that contribute to its coordination ability: a carboxylate group (-COOH) and a hydroxyl group (-OH) on the phenyl ring. [] These groups can act as electron donors, readily forming coordination bonds with metal ions. This versatility allows the creation of diverse metal-organic frameworks with potential applications in catalysis, luminescence, and material science. [, , , ]
Q2: How does this compound contribute to the luminescent properties of lanthanide complexes?
A: Studies have shown that incorporating this compound as a ligand in lanthanide complexes can lead to interesting luminescent properties. [, ] While the exact mechanism is still under investigation, it is believed that the ligand's aromatic ring system and its ability to efficiently transfer energy to the lanthanide ion contribute to the observed luminescence. These findings suggest potential applications in areas like fluorescent probes and sensors.
Q3: What are the potential pharmacological applications of this compound derivatives?
A: Research indicates that derivatives of this compound, such as those containing a phthalimido group, exhibit promising biological activities. [] Specifically, organotin(IV) complexes incorporating these derivatives have shown potential as hypoglycemic agents in studies using alloxan-induced diabetic rabbits. [] Further research is necessary to fully elucidate their mechanism of action and therapeutic potential.
Q4: How has this compound been investigated in the context of HIV research?
A: Interestingly, marine organisms like Theonella species produce a diverse array of bioactive compounds. One study isolated a new sulfated cyclic depsipeptide, named mutremdamide A, which features a rare 2-amino-3-(2-hydroxyphenyl)propanoic acid unit. [] While mutremdamide A itself did not display significant activity against HIV-1, other related compounds isolated in the same study, the koshikamides, showed promising inhibitory effects on HIV-1 entry. [] This highlights the potential of exploring natural products containing this compound and similar structural motifs for antiviral drug discovery.
Q5: What are the implications of the structural diversity of complexes formed by this compound?
A: The flexible nature of this compound enables it to adopt different conformations and coordinate with metal ions in various ways. [] This results in a diverse range of supramolecular architectures, from dimers to 2D sheets and networks. [, ] This structural diversity opens up possibilities for designing materials with tailored properties for specific applications, such as gas storage, separation, and sensing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)



